Synthetic Yield on a Key Intermediate: THP-Protected vs. Unprotected Route for LY3130481
In the published synthesis of the clinical candidate LY3130481 [1], the key intermediate 2-fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine was prepared with a reported yield of 91% from 2-fluoro-5-hydroxypyridine and 2-(2-bromoethoxy)tetrahydropyran [2]. Attempting to use the unprotected alcohol 2-fluoro-5-(2-hydroxyethoxy)pyridine in the subsequent synthetic steps is not documented in the primary route and would be incompatible with the strong basic conditions (e.g., LiOt-Bu, t-BuLi) employed, which would deprotonate the free alcohol, leading to complex side-product mixtures and a significant, unquantified drop in the yield of the final active pharmaceutical ingredient.
| Evidence Dimension | Isolated synthetic yield of protected intermediate |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Unprotected alcohol (2-fluoro-5-(2-hydroxyethoxy)pyridine): Route is synthetically incompatible; yield not quantifiable due to expected side reactions |
| Quantified Difference | 91% absolute yield vs. incompatible/non-viable route |
| Conditions | Reaction of 2-fluoro-5-hydroxypyridine with 2-(2-bromoethoxy)tetrahydropyran in DMF with Cs2CO3 base [2] |
Why This Matters
Demonstrates a high-yielding, documented synthetic step that is fundamental to the only published route for a clinical-stage molecule, making this specific intermediate mandatory for exact replication.
- [1] Gardinier, K. M., et al. Discovery of the First α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonist Dependent upon Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8. J. Med. Chem. 2016, 59, 10, 4753–4768. View Source
- [2] MolAid. Synthesis Record for 2-fluoro-5-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]pyridine (CAS 1610802-53-3). Chemical Reaction Database. View Source
